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molecular formula C10H10N2O4 B8569762 N-(5-Acetyl-2-nitrophenyl)acetamide CAS No. 92642-17-6

N-(5-Acetyl-2-nitrophenyl)acetamide

Cat. No. B8569762
M. Wt: 222.20 g/mol
InChI Key: ARKOWXVTOKROFO-UHFFFAOYSA-N
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Patent
US07816369B2

Procedure details

Fuming white nitric acid (3.6 g) was added dropwise to acetic anhydride (12 ml) at 0° C. and stirred for 15 minutes. The N-(3-acetyl-phenyl)-acetamide (2 g; 11.3 mmol) was then added portionwise and the reaction mixture allowed to warm to room temperature. After stirring at room temperature for 15 minutes, the reaction mixture was poured onto ice (200 ml). Dichloromethane (200 ml) was added and the organic layer was separated, dried (magnesium sulphate), filtered and evaporated to give the crude residue. This was purified by column chromatography to give N-(5-acetyl-2-nitro-phenyl)-acetamide (515 mg), which was directly hydrolysed by heating in 6M hydrochloric acid (15 ml) at 80° C. for 2 hours. The cooled reaction mixture was basified using saturated sodium bicarbonate solution and then extracted into ethyl acetate (6×30 ml). The organic layers were dried (magnesium sulphate), filtered and evaporated to give the crude residue. This was purified by column chromatography (50% ethyl acetate in heptane) to give 3-amino-4-nitroacetophenone (226 mg, 11%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].C(OC(=O)C)(=O)C.[C:12]([C:15]1[CH:16]=[C:17]([NH:21][C:22](=[O:24])[CH3:23])[CH:18]=[CH:19][CH:20]=1)(=[O:14])[CH3:13]>ClCCl>[C:12]([C:15]1[CH:20]=[CH:19][C:18]([N+:1]([O-:4])=[O:2])=[C:17]([NH:21][C:22](=[O:24])[CH3:23])[CH:16]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(C)=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice (200 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude residue
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C1)NC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 515 mg
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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